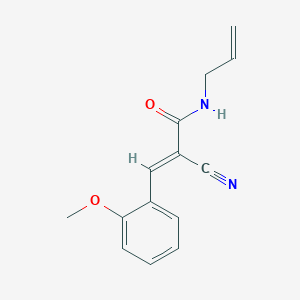
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide, also known as CMMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CMMP is a derivative of curcumin, a natural compound found in turmeric, which has been known for its anti-inflammatory and antioxidant properties.
Scientific Research Applications
Optical and Fluorescent Properties
Research into 3-aryl-2-cyano acrylamide derivatives, including the compound , reveals distinct optical properties attributed to their unique face-to-face stacking modes. For example, one study found that these compounds exhibit different luminescence behaviors based on their crystal structures, with potential applications in materials science for developing new optical materials (Qing‐bao Song et al., 2015).
Crystal Packing and Hydrogen Bonding
Another area of application involves understanding the crystal packing and hydrogen bonding of similar compounds. Studies have shown that ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates display unique packing interactions in their crystalline structures, influenced by N⋯π and O⋯π interactions. This knowledge is crucial for designing materials with specific molecular orientations and properties (Zhenfeng Zhang et al., 2011).
Corrosion Inhibition
Acrylamide derivatives, closely related to the compound in focus, have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic solutions. Research demonstrates that such compounds can significantly reduce corrosion rates, making them valuable in the protection of metals in industrial applications (Ahmed Abu-Rayyan et al., 2022).
Synthetic Pathways and Chemical Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, studies on new synthesis routes for pharmaceuticals like Entacapone, a COMT inhibitor, highlight the importance of these compounds in medicinal chemistry. The ability to synthesize such molecules under mild conditions opens up new avenues for drug development and synthesis (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).
properties
IUPAC Name |
(E)-2-cyano-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-8-16-14(17)12(10-15)9-11-6-4-5-7-13(11)18-2/h3-7,9H,1,8H2,2H3,(H,16,17)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXQPUSWBGRWMP-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

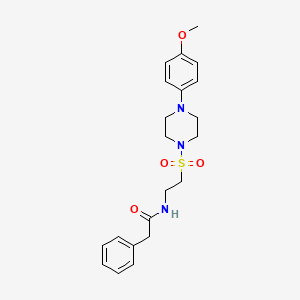
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
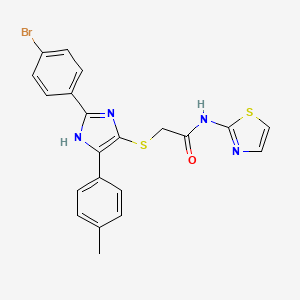
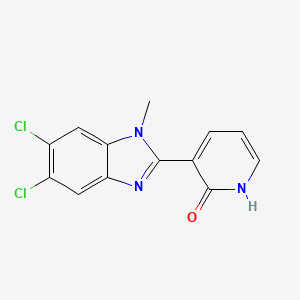
![1,3-dimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2382226.png)
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)
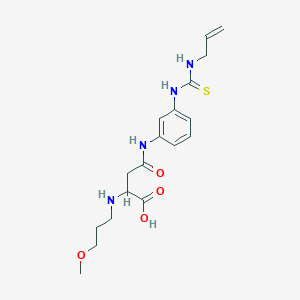
![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)
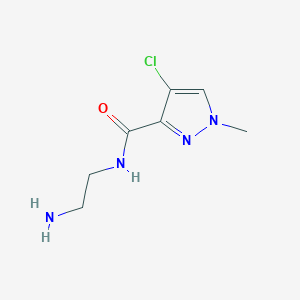
![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)
![7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382238.png)